Heteroatom-Dependent c-MYC G-Quadruplex Selectivity: Benzoselenazole vs. Benzothiazole and Benzoxazole Derivatives
In a systematic SAR study of benzoazole derivatives as c-MYC G-quadruplex ligands, benzoselenazole-containing compounds demonstrated greater c-MYC G-quadruplex selectivity and cancer cell specificity compared to their benzothiazole and benzoxazole analogues. The most promising compound, benzoselenazole m-Se3, selectively inhibited c-MYC transcription by specifically stabilizing the c-MYC G-quadruplex, leading to selective inhibition of hepatoma cell growth and effective tumor growth inhibition in hepatoma xenografts [1].
| Evidence Dimension | c-MYC G-quadruplex selectivity and cancer cell specificity |
|---|---|
| Target Compound Data | Benzoselenazole derivatives (exemplified by m-Se3): selective c-MYC G-quadruplex stabilization and selective hepatoma cell growth inhibition |
| Comparator Or Baseline | Benzothiazole and benzoxazole analogues: lower c-MYC G-quadruplex selectivity and cancer cell specificity |
| Quantified Difference | Qualitatively greater selectivity and specificity (benzoselenazole > benzothiazole ≈ benzoxazole) |
| Conditions | G-quadruplex stabilization assays; c-MYC transcription inhibition; hepatoma cell lines; hepatoma xenograft models |
Why This Matters
This heteroatom-dependent selectivity demonstrates that 2-methylbenzoselenazole-derived scaffolds offer a distinct pharmacological trajectory compared to benzothiazole or benzoxazole starting materials, directly impacting lead optimization and target engagement outcomes in oncology research.
- [1] Wu, T.-Y., Chen, X.-C., Tang, G.-X. et al. (2023). Development and Characterization of Benzoselenazole Derivatives as Potent and Selective c-MYC Transcription Inhibitors. Journal of Medicinal Chemistry, 66(8), 5484–5499. View Source
